molecular formula C7H7F3N2O B1444840 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one CAS No. 1179038-34-6

5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

Cat. No. B1444840
CAS RN: 1179038-34-6
M. Wt: 192.14 g/mol
InChI Key: FKNLEDPOPAAAIC-UHFFFAOYSA-N
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Description

Compounds with structures similar to “5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one” often belong to a class of organic compounds known as heterocyclic compounds, which contain one or more atoms other than carbon in their ring structure . These compounds can exhibit a wide range of biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

The compound has been explored for its role in the synthesis of novel anti-inflammatory agents. For instance, it served as a key moiety in creating dual inhibitors of cyclooxygenases and 5-lipoxygenase, leading to compounds with significant anti-inflammatory activities. These findings suggest the potential for developing new anti-inflammatory drugs that leverage the unique properties of the dihydropyridin-2-one scaffold for therapeutic purposes (Chowdhury et al., 2009).

Development of Novel Polyimides

In the field of materials science, the compound has been instrumental in synthesizing novel fluorinated polyimides. These materials, derived from monomers incorporating the dihydropyridin-2-one structure, exhibit high solubility in organic solvents, low dielectric constants, and good thermal stability. Such properties are invaluable for applications in electronics and coatings, where materials with specific dielectric and solubility characteristics are required (Chung et al., 2006).

Catalysis and Chemical Synthesis

Research has demonstrated the utility of this chemical scaffold in catalysis and as an intermediate in synthesizing a wide range of chemical structures. For example, it has been used in the hydrogenation of certain compounds to produce piperidinones, which are valuable intermediates for creating mimetics of bioactive molecules like ornithine and thalidomide. These applications underscore the versatility of the dihydropyridin-2-one ring in synthetic organic chemistry and the development of novel pharmaceuticals (Tolmachova et al., 2011).

Multicomponent Synthesis Approaches

The compound's reactivity has also been leveraged in multicomponent synthesis strategies to create diverse medicinal scaffolds. Such approaches enable the efficient synthesis of complex molecules, including pyridines and 1,4-dihydropyridines, with potential medicinal utility. This illustrates the compound's role in facilitating rapid and diverse chemical synthesis, essential for drug discovery and development (Evdokimov et al., 2006).

properties

IUPAC Name

5-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-3-5(11)1-2-6(12)13/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNLEDPOPAAAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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